7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
IUPAC Name |
7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-3-9-24-14-18(21(29)26-12-10-25(11-13-26)16(2)28)20-19(15-24)22(30)27(23-20)17-7-5-4-6-8-17/h4-8,14-15H,3,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILFFYZXHKUCOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Biological Activities
Research has shown that derivatives of pyrazolo[4,3-c]pyridines exhibit a range of biological activities, including:
- Anticancer Activity : Compounds in this class have been evaluated for their antiproliferative effects against various cancer cell lines. For instance, studies indicate that certain derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression . The presence of specific substituents at the 7-position can enhance the anticancer potency and selectivity.
- Anti-inflammatory Effects : Some pyrazolo derivatives have demonstrated significant anti-inflammatory properties. For example, compounds synthesized from related structures have shown to inhibit prostaglandin synthesis and reduce edema in animal models . This suggests potential therapeutic applications in treating inflammatory diseases.
Pharmacological Profiles
The pharmacological profiles of compounds like 7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one have been characterized through various assays:
| Activity Type | Assay Methodology | Observed Effects |
|---|---|---|
| Antiproliferative | MTT Assay on K562 and MCF-7 cells | Low micromolar GI50 values indicating potency |
| Anti-inflammatory | Carrageenan-induced edema model | Significant reduction in edema formation |
| Apoptosis Induction | Flow cytometry for caspase activation | Increased caspase activity in treated cells |
Case Studies
Several studies have reported on the efficacy of related compounds:
- Anticancer Studies : A library of tetrasubstituted pyrazolo derivatives was synthesized and tested against K562 and MCF-7 cell lines. The most potent compounds exhibited low GI50 values and were shown to induce apoptosis through multiple pathways including PARP cleavage and LC3 fragmentation .
- Anti-inflammatory Research : A series of pyrazolo derivatives were screened for anti-inflammatory activity using a carrageenan-induced edema model. Results indicated that certain compounds had a better safety profile compared to traditional NSAIDs like Diclofenac while maintaining efficacy in reducing inflammation .
Mechanism of Action
The mechanism of action of 7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like poly ADP-ribose polymerases (PARP), which play a role in DNA repair. By inhibiting these enzymes, the compound can induce cell death in cancer cells, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-acetylpiperazine-1-carbonyl)phenyl)-1H-benzo[d]imidazole-4-carboxamide: Another compound with a similar structure and potential as a PARP inhibitor.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Uniqueness
What sets 7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one apart is its unique combination of functional groups, which confer specific biological activities. Its ability to selectively inhibit certain enzymes makes it a valuable compound for targeted therapeutic applications .
Biological Activity
7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse sources, including pharmacological studies and case reports.
- Molecular Formula : C22H25N5O4
- Molecular Weight : 423.5 g/mol
- CAS Number : 921515-52-8
The compound exhibits a range of biological activities primarily attributed to its ability to interact with various biological targets. It is suggested that the presence of the piperazine moiety enhances its interaction with neurotransmitter receptors and enzymes.
Antifilarial Activity
Research indicates that derivatives of piperazine, similar to the compound in focus, have shown promising antifilarial effects. For instance, a related compound demonstrated significant macrofilaricidal and microfilaricidal activity against Brugia malayi in rodent models. The study reported an adulticidal activity of 53.6% and a microfilaricidal effect of 46.0% at a dose of 300 mg/kg over five days . This suggests that the target compound may possess similar antifilarial properties.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Compounds with similar pyrazolo[4,3-c]pyridine frameworks have been studied for their ability to inhibit cancer cell proliferation. For example, related compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Neuropharmacological Effects
Given the presence of the piperazine group, the compound may also exhibit neuropharmacological properties. Piperazine derivatives are known for their anxiolytic and antidepressant effects. Studies have indicated that such compounds can modulate serotonin and dopamine pathways, which are crucial for mood regulation .
Case Studies
- Antifilarial Efficacy : A study evaluated the efficacy of a piperazine derivative against Brugia malayi, showing significant reduction in worm viability and reproductive capacity at specific dosages .
- Cancer Cell Line Studies : In vitro studies on similar compounds indicated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .
Data Summary
Q & A
Q. What are the optimal synthetic routes for 7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one?
The synthesis involves a multi-step protocol:
- Condensation : React acetophenone derivatives with substituted hydrazines (e.g., 4-chlorophenylhydrazine) in refluxing ethanol with glacial acetic acid to form ethylidene hydrazine intermediates .
- Formylation : Use Vilsmeier-Haack-Arnold conditions (POCl₃/DMF) for ring-closing reactions to generate pyrazole-carbaldehyde intermediates .
- Coupling : Reflux intermediates with barbituric acid analogs in EtOH/H₂O (4:1 v/v) to yield the final product. Optimize solvent ratios and temperature to enhance purity (>95%) .
Q. How is structural characterization performed for this compound?
Key techniques include:
- Spectroscopy : IR for functional groups (e.g., carbonyl at ~1700 cm⁻¹), ¹H/¹³C NMR for substituent positions, and mass spectrometry (MS) for molecular ion validation .
- Elemental Analysis : Confirm C, H, N content (e.g., deviations <0.3% from theoretical values) .
- Cross-Validation : Compare spectral data with structurally analogous compounds (e.g., pyrazolo-pyrimidine derivatives) to resolve ambiguities .
Advanced Research Questions
Q. What strategies address low yields in the final coupling step of the synthesis?
- Solvent Optimization : Replace EtOH/H₂O with DMF for polar intermediates, improving solubility and reaction rates .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to activate carbonyl groups during barbituric acid coupling .
- Stepwise Monitoring : Use TLC or HPLC to isolate side products (e.g., unreacted aldehydes) and adjust stoichiometry .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Standardized Assays : Use uniform protocols (e.g., MTT for cytotoxicity, hCA I/II inhibition assays) to minimize variability .
- Control Compounds : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase studies) to calibrate activity thresholds .
- Meta-Analysis : Compare IC₅₀ values across studies while accounting for differences in cell lines or enzyme sources .
Q. What computational methods predict the compound’s molecular targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) or carbonic anhydrases, prioritizing residues with high Gibbs free energy (ΔG ≤ -8 kcal/mol) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., acetylpiperazine vs. benzylpiperazine) with bioactivity to guide analog design .
Q. How to design structure-activity relationship (SAR) studies focusing on the acetylpiperazine moiety?
- Analog Synthesis : Replace acetylpiperazine with bulkier groups (e.g., 4-phenylmethylpiperazine) and assess steric effects on target binding .
- Bioisosteres : Substitute the acetyl group with sulfonamide or urea to modulate hydrogen-bonding interactions .
- Pharmacophore Mapping : Identify critical features (e.g., carbonyl oxygen, piperazine nitrogen) using 3D alignment with active analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
